molecular formula C10H14N2S B070246 (4-Propylphenyl)thiourea CAS No. 175205-18-2

(4-Propylphenyl)thiourea

Cat. No. B070246
M. Wt: 194.3 g/mol
InChI Key: CCWKBXNBOGLFHK-UHFFFAOYSA-N
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Description

“(4-Propylphenyl)thiourea” is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.30 . It is used for research purposes .


Synthesis Analysis

Thioureas and their derivatives, including “(4-Propylphenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . They are also synthesized using a one-pot three-component strategy .


Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .


Chemical Reactions Analysis

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .


Physical And Chemical Properties Analysis

“(4-Propylphenyl)thiourea” is an off-white solid . It reacts with alkyl halides and gives isothiouronium salt . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Taste and Food Preferences : Thioureas like PROP and PTC are known for their bitter taste and implications for food preference and dietary habits (Tepper, 1998).

  • Biological Activities : Nitrosubstituted acyl thioureas have shown potential in DNA-binding studies and exhibit a range of biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

  • Green Chemistry : The green synthesis of thiourea derivatives using solar energy represents an environmentally friendly approach in medicinal chemistry (Kumavat et al., 2013).

  • Metal Complexes : Thioureas, due to their O and S donor atoms, are used in the synthesis of metal complexes that have shown efficiency as antibacterial and antifungal agents (Shakoor & Asghar, 2021).

  • Antithyroidal and Adrenal Stress Influence : Thiourea's antithyroidal activity can affect the adrenal gland, influencing lipid peroxidation and corticosterone secretion (Chakraborty et al., 2018).

  • Pharmaceutical Applications : Various thiourea derivatives have been evaluated for their inhibitory activities against enzymes and for their antibacterial and antioxidant potentials, with potential applications in pharmaceuticals (Naz et al., 2020).

  • Molecular Docking and Structural Studies : Thiourea derivatives have been extensively studied for their molecular structures and potential in molecular docking, which is crucial for drug development (Qiao et al., 2017).

  • Catalysis : Thioureas are used in organocatalysis, where they can enhance catalytic activity. Modifications to these compounds can lead to tailorable functional groups for specific reactions (Nickisch et al., 2020).

  • Anticancer Activity : Quantum chemical computations and molecular docking of thiourea derivatives have indicated potential anticancer activity, making them candidates for drug development (Kirishnamaline et al., 2021).

Safety And Hazards

“(4-Propylphenyl)thiourea” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

“(4-Propylphenyl)thiourea” is used for proteomics research . The future directions of this compound could involve further exploration of its potential applications in research and industry.

properties

IUPAC Name

(4-propylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKBXNBOGLFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383654
Record name (4-propylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propylphenyl)thiourea

CAS RN

175205-18-2
Record name (4-propylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Limban, AV Missir, IC Chiriþã, GM Niþulescu… - Farmacia, 2008
Number of citations: 9

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